3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-one typically involves the reaction of cyclobutyl ketones with amines under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction may produce cyclobutyl alcohols .
Scientific Research Applications
3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. These interactions can lead to the formation of new compounds with distinct biological or chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-one include:
3-Amino-1-cyclobutyl-2,2-dimethylpropan-1-ol: A related compound with similar structural features but different functional groups.
Cyclobutyl ketones: Compounds with a cyclobutyl ring and ketone functional group.
Uniqueness
What sets this compound apart is its unique combination of a cyclobutyl ring and an amino group, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-amino-1-cyclobutyl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,6-10)8(11)7-4-3-5-7/h7H,3-6,10H2,1-2H3 |
InChI Key |
OIRDHPADARSHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(=O)C1CCC1 |
Origin of Product |
United States |
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